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Compound of Interest

Compound Name: Brasofensine sulfate

Cat. No.: B10752218

A comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) of
Brasofensine sulfate in rats, monkeys, and humans reveals significant interspecies
differences. This guide synthesizes key pharmacokinetic data, outlines experimental
methodologies, and provides a visual representation of a typical pharmacokinetic workflow to
inform preclinical and clinical research.

Brasofensine, a potent dopamine reuptake inhibitor, has been investigated for its therapeutic
potential in neurological disorders. Understanding its pharmacokinetic profile across different
species is crucial for the extrapolation of preclinical safety and efficacy data to human clinical
trials. This guide provides a comparative overview of the pharmacokinetics of Brasofensine
sulfate in rats, monkeys, and humans.

Quantitative Pharmacokinetic Parameters

A summary of the key pharmacokinetic parameters of Brasofensine following intravenous (V)
and oral (P.O.) administration in rats, monkeys, and humans is presented in the table below.
The data highlights notable differences in absorption, bioavailability, and elimination across the
species.
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Parameter Rat Monkey Human
Oral Dose 4 mg/kg 12 mg 0.5mg
IV Dose 1.5 mg/kg 4 mg
Tmax (h) 05-1 05-1 4
Cmax (ng/mL) 16+2 3.0£0.7 0.35
AUC (ng-h/mL) 35+6 48+0.9
Terminal Elimination
~2 ~4 ~24
Half-life (h)
Absolute
R 0.8
Bioavailability (%)
Total Body Clearance
_ 199 32
(mL/min/kg)
Steady-State Volume
T 24 46
of Distribution (L/kg)
Primary Route of ) .
Feces (~80%) Urine (~70%) Urine (~86-90%)

Excretion

Data for rats and monkeys are from a study by Zhu et al. (2008). Human data is from a clinical
trial and the Zhu et al. study. Cmax and AUC for rats and monkeys after oral administration
were also reported in the Zhu et al. study.

Key Observations:

» Absorption: Brasofensine is rapidly absorbed in rats and monkeys, with peak plasma
concentrations (Tmax) reached within 0.5 to 1 hour.[1][2] In contrast, absorption is
significantly slower in humans, with Tmax ranging from 3 to 8 hours.[1][2] A clinical study in
Parkinson's disease patients showed a consistent Tmax of 4 hours across doses of 0.5, 1, 2,
and 4 mg.[1]

» Bioavailability: The oral bioavailability of Brasofensine is low in both rats (7%) and monkeys
(0.8%), suggesting extensive first-pass metabolism in these species.[1][2]
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o Elimination: The plasma terminal elimination half-life of Brasofensine is considerably longer
in humans (~24 hours) compared to rats (~2 hours) and monkeys (~4 hours).[1][2]

» Excretion: The primary route of excretion for Brasofensine and its metabolites differs
significantly between species. In humans and monkeys, the majority of the administered
dose is excreted in the urine (approximately 86-90% and 70%, respectively).[1][2]
Conversely, in rats, fecal excretion is the predominant route, accounting for up to 80% of the
dose.[1]

e Dose Proportionality in Humans: In a human clinical trial, exposure to Brasofensine, as
measured by the area under the curve (AUC), increased at a rate greater than proportional
to the dose for single oral doses ranging from 0.5 to 4 mg.[1]

Metabolism

Brasofensine undergoes extensive first-pass metabolism following oral administration in rats,
monkeys, and humans.[1][2] The primary metabolic pathways are O- and N-demethylation, as
well as isomerization. The resulting desmethyl metabolites are further conjugated to form
glucuronides. These glucuronide conjugates of demethyl brasofensine (M1 and M2) are the
major circulating metabolites in humans and are also present in the plasma of rats and
monkeys.[1]

Experimental Protocols

The pharmacokinetic studies of Brasofensine involved the administration of **C-labeled
compounds to rats, monkeys, and humans. While specific details from the primary literature are
summarized here, a general methodology for such studies is outlined below.

Animal Studies (Rat and Monkey)

e Subjects: Male Sprague-Dawley rats and male cynomolgus monkeys are commonly used in
preclinical pharmacokinetic studies.

e Housing and Acclimatization: Animals are housed in controlled environments with regulated
temperature, humidity, and light-dark cycles. They are allowed to acclimate to the facility for
a period before the study.
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e Dose Administration:

o Oral (P.0.): Brasofensine sulfate, dissolved in a suitable vehicle (e.g., water or a specific
buffer), is administered via oral gavage.

o Intravenous (I.V.): A solution of Brasofensine sulfate is administered as a bolus injection
into a suitable vein (e.g., tail vein in rats, cephalic or saphenous vein in monkeys).

¢ Blood Sampling: Blood samples are collected at predetermined time points post-dosing. In
rats, this is often done via a cannulated jugular vein to allow for serial sampling from the
same animal. In monkeys, blood is typically drawn from a peripheral vein.

o Sample Processing: Plasma is separated from the blood samples by centrifugation and
stored frozen until analysis.

» Bioanalysis: Plasma concentrations of Brasofensine and its metabolites are determined
using a validated analytical method, typically liquid chromatography-tandem mass
spectrometry (LC-MS/MS).

Human Studies

» Study Design: Human pharmacokinetic studies are typically conducted as single-center,
open-label, dose-escalation studies in healthy volunteers or patient populations.

o Dose Administration: Brasofensine sulfate is administered orally as a solution or solid
dosage form.

e Blood and Urine Collection: Blood samples are collected at specified time points to
determine plasma concentrations. Urine is collected over defined intervals to assess the
extent of renal excretion.

o Bioanalysis: Plasma and urine samples are analyzed using a validated LC-MS/MS method.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical oral pharmacokinetic study.
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Typical workflow for a preclinical oral pharmacokinetic study.

The logical flow of a preclinical pharmacokinetic study begins with the preparation of the
animals and the drug formulation. Following dose administration, biological samples are
collected at various time points and processed for analysis. The resulting concentration data is
then used to calculate key pharmacokinetic parameters.
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ADME pathway of orally administered Brasofensine.
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Following oral administration, Brasofensine is absorbed from the gastrointestinal tract and
undergoes significant first-pass metabolism in the liver. The parent drug and its metabolites
then enter systemic circulation, distribute to tissues, and are eventually eliminated from the
body primarily through the kidneys (urine) or liver (bile and feces), with the dominant pathway
varying by species.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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